molecular formula C21H14ClFN2O3 B11105410 2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

Cat. No.: B11105410
M. Wt: 396.8 g/mol
InChI Key: FBTVGVPXHVTRIE-UHFFFAOYSA-N
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Description

2-({[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-METHOXYPHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-METHOXYPHENOL typically involves the condensation reaction between 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde and 6-methoxyphenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of catalysts such as zinc oxide nanoparticles can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-METHOXYPHENOL undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as hydroxylamine, ammonia; reactions are often conducted in polar solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.

Mechanism of Action

The mechanism of action of 2-({[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-METHOXYPHENOL involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-6-METHOXYPHENOL is unique due to its combination of a benzoxazole ring with a Schiff base structure, which imparts distinct biological activities and chemical properties

Properties

Molecular Formula

C21H14ClFN2O3

Molecular Weight

396.8 g/mol

IUPAC Name

2-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H14ClFN2O3/c1-27-19-4-2-3-12(20(19)26)11-24-14-6-8-18-17(10-14)25-21(28-18)15-7-5-13(23)9-16(15)22/h2-11,26H,1H3

InChI Key

FBTVGVPXHVTRIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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